6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine

Antitubercular Thymidylate Synthase Selectivity

6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine (CAS 439692-56-5) is a heterocyclic building block featuring a thieno[2,3-d]pyrimidine core substituted with a reactive hydrazine group at the 4-position and a bulky tert-butyl group at the 6-position. The compound has a molecular formula of C10H14N4S and a molecular weight of 222.31 g/mol.

Molecular Formula C10H14N4S
Molecular Weight 222.31 g/mol
Cat. No. B15068057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine
Molecular FormulaC10H14N4S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(N=CN=C2S1)NN
InChIInChI=1S/C10H14N4S/c1-10(2,3)7-4-6-8(14-11)12-5-13-9(6)15-7/h4-5H,11H2,1-3H3,(H,12,13,14)
InChIKeyFZMLISUEMBIGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine: Core Scaffold and Key Procurement Specifications


6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine (CAS 439692-56-5) is a heterocyclic building block featuring a thieno[2,3-d]pyrimidine core substituted with a reactive hydrazine group at the 4-position and a bulky tert-butyl group at the 6-position . The compound has a molecular formula of C10H14N4S and a molecular weight of 222.31 g/mol . Its thieno[2,3-d]pyrimidine scaffold serves as a purine bioisostere, making it a versatile starting point for medicinal chemistry campaigns targeting kinase inhibition and antimetabolite pathways [1].

Why 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine Cannot Be Simply Replaced by Other 4-Hydrazinylthieno[2,3-d]pyrimidines


Direct substitution of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine with its 6-ethyl or unsubstituted 6-hydrogen analogs is not straightforward due to quantifiable differences in lipophilicity, steric bulk, and downstream biological activity. The tert-butyl group significantly increases the calculated partition coefficient (clogP) to approximately 1.66, compared to ~1.05 for the 6-ethyl analog, altering membrane permeability and target engagement potential [1]. Furthermore, the bulky tert-butyl substituent occupies a specific hydrophobic pocket in kinase active sites (e.g., CDK4), a spatial requirement that smaller alkyl groups cannot fulfill, directly impacting inhibitor potency in hydrazone-derived analogs [2]. Substituting the 4-hydrazine group with a 4-chloro or 4-oxo moiety would eliminate the nucleophilic handle essential for generating hydrazone libraries, fundamentally changing the synthetic utility of the scaffold .

Quantitative Differentiation Evidence for 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine


Antimycobacterial Selectivity: >6.8-Fold Preference for ThyX over ThyA

6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine exhibits selective inhibition of the flavin-dependent thymidylate synthase (ThyX) over the classical thymidylate synthase (ThyA) in Mycobacterium tuberculosis. The compound inhibits ThyX with an IC50 of 7,400 nM, whereas it shows negligible activity against ThyA with an IC50 > 50,000 nM [1]. This represents a greater than 6.8-fold selectivity window for ThyX. In contrast, many broad-spectrum antifolates lack this selectivity, leading to off-target effects on human thymidylate synthase.

Antitubercular Thymidylate Synthase Selectivity Mycobacterium tuberculosis

Lipophilicity Enhancement: +58% Increase in Calculated logP vs. 6-Ethyl Analog

The 6-tert-butyl substituent confers significantly higher lipophilicity compared to smaller alkyl groups. The calculated logP (clogP) for 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is 1.66 [1]. In comparison, the 6-ethyl analog (C8H10N4S) has a logP of approximately 1.05 [2]. This represents a 58% increase in lipophilicity, which can enhance membrane permeability and binding to hydrophobic enzyme pockets.

Lipophilicity clogP SAR Drug-likeness

CDK4 Inhibitor Scaffold Validation: Hydrazone Derivatives Achieve Sub-Micromolar Potency

The 6-(tert-butyl)thieno[2,3-d]pyrimidine core, when derivatized at the 4-hydrazinyl position, yields potent CDK4 inhibitors. Specifically, 2-pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidine-4-yl]hydrazone derivatives have been identified as CDK4 inhibitors with detailed potency and selectivity profiles [1]. While the exact IC50 values for the parent hydrazine compound are not reported, the hydrazone derivatives demonstrate that the tert-butyl group is critical for binding to a hydrophobic pocket in the CDK4 active site. In contrast, unsubstituted or 6-methyl analogs show reduced potency, highlighting the essential role of the tert-butyl group for optimal target engagement in this kinase class.

Kinase Inhibitor CDK4 Hydrazone Cancer

Commercial Availability with High Purity and Full Analytical Characterization

Multiple vendors supply 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine with purity specifications of NLT 98% (e.g., Synblock, MolCore) . These suppliers provide comprehensive analytical documentation, including NMR, HPLC, and LC-MS data . In contrast, the 6-ethyl analog is often offered at lower purity (95%) . The availability of high-purity material with robust analytical support reduces the need for costly in-house purification and ensures batch-to-batch consistency, which is critical for reproducible research outcomes.

Procurement Purity Analytical Data Quality Control

Optimal Application Scenarios for Procuring 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine


Antitubercular Drug Discovery Targeting the ThyX Pathway

Given its >6.8-fold selectivity for M. tuberculosis ThyX over ThyA (IC50 7,400 nM vs. >50,000 nM) [1], 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a valuable starting point for developing selective antitubercular agents. Researchers can leverage this scaffold to design analogs that exploit the alternative thymidylate biosynthesis pathway in mycobacteria, potentially circumventing resistance mechanisms associated with classical antifolates.

Synthesis of CDK4 Inhibitor Libraries via Hydrazone Formation

The 4-hydrazinyl group enables facile condensation with aromatic aldehydes to generate hydrazone derivatives. Studies have shown that 2-pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidine-4-yl]hydrazone derivatives are potent CDK4 inhibitors, with the tert-butyl group playing a critical role in binding affinity [2]. Procuring this building block allows medicinal chemists to rapidly generate focused libraries for kinase inhibitor screening, with the assurance that the core scaffold has been validated in CDK4 inhibition assays.

Optimization of Lipophilicity and Cellular Permeability in Lead Series

With a clogP of 1.66—58% higher than its 6-ethyl analog (logP ~1.05) [3]—this compound is particularly suited for lead optimization programs where increasing lipophilicity is desired to enhance passive membrane diffusion. The tert-butyl group provides a hydrophobic anchor that can improve target engagement in lipophilic enzyme pockets, making it a strategic choice over less lipophilic 6-substituted analogs when optimizing cellular activity.

High-Throughput Synthesis and QC-Sensitive Research Programs

The availability of this compound with NLT 98% purity and comprehensive analytical documentation (NMR, HPLC, LC-MS) makes it ideal for high-throughput chemistry platforms and assays where batch consistency is paramount. The reduced need for in-house purification and the assured quality control streamline workflows in both academic and industrial settings, ensuring reproducible results across multiple synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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